

# CAS number 13933-32-9 properties and uses

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tetraammineplatinum(II) chloride hydrate*

Cat. No.: B079890

[Get Quote](#)

An In-depth Technical Guide to Tris(dibenzylideneacetone)dipalladium(0) (CAS 51364-51-3)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Tris(dibenzylideneacetone)dipalladium(0), commonly abbreviated as  $\text{Pd}_2(\text{dba})_3$ , is an organopalladium compound widely utilized as a catalyst and precatalyst in organic synthesis.<sup>[1]</sup><sup>[2]</sup> Its CAS number is 51364-51-3. This air-stable, dark purple crystalline solid serves as a crucial source of palladium(0), a key oxidation state for a multitude of catalytic transformations, particularly cross-coupling reactions that are fundamental to modern medicinal chemistry and materials science.<sup>[2]</sup><sup>[3]</sup> The dba ligands are weakly bound and can be easily displaced by other ligands, such as phosphines, making it an excellent precursor for the in-situ generation of catalytically active palladium(0) species.<sup>[1]</sup><sup>[2]</sup> This guide provides a comprehensive overview of the properties, synthesis, handling, and applications of  $\text{Pd}_2(\text{dba})_3$ , including detailed experimental protocols and visual aids to facilitate its effective use in the laboratory.

## Core Properties

$\text{Pd}_2(\text{dba})_3$  is a coordination complex where two palladium(0) atoms are bridged by three molecules of dibenzylideneacetone (dba).<sup>[1]</sup><sup>[2]</sup> The palladium centers are bound to the alkene moieties of the dba ligands.<sup>[1]</sup> It is often supplied as the chloroform adduct,  $\text{Pd}_2(\text{dba})_3 \cdot \text{CHCl}_3$ , as it is commonly recrystallized from chloroform.<sup>[1]</sup><sup>[2]</sup> The purity of commercial samples can be variable.<sup>[1]</sup><sup>[4]</sup>

## Physical and Chemical Properties

A summary of the key physical and chemical properties of tris(dibenzylideneacetone)dipalladium(0) is presented in the table below.

| Property          | Value  |
|-------------------|--|
| CAS Number        | 51364-51-3[2][5]   |
| Molecular Formula | C <sub>51</sub> H <sub>42</sub> O <sub>3</sub> Pd <sub>2</sub> [2]   |
| Molar Mass        | 915.72 g/mol [2]   |
| Appearance        | Dark purple to black crystalline powder[6]   |
| Melting Point     | 152-155 °C[2]  |
| Solubility        | Insoluble in water. Soluble in organic solvents such as chloroform, benzene, and tetrahydrofuran (THF).[6] |
| Stability         | Air and moisture sensitive. Should be stored under an inert atmosphere.[6]                                 |

## Spectroscopic Data

| Spectroscopy                            | Data   |
|---|--|
| $^1\text{H}$ NMR ( $\text{CDCl}_3$ )    | Due to the dynamic exchange of dba ligands in solution, the $^1\text{H}$ NMR spectrum can be complex and may show broad peaks. The spectra of related dba-Z substituted complexes have been studied in detail to understand the solution structure.[7] |
| $^{13}\text{C}$ NMR ( $\text{CDCl}_3$ ) | Similar to $^1\text{H}$ NMR, the $^{13}\text{C}$ NMR spectrum is influenced by ligand exchange. Studies using isotopically labeled dba have been conducted to elucidate the structure of the major and minor isomers in solution.                      |
| FTIR (KBr pellet)                       | The IR spectrum shows characteristic peaks for the dba ligand and the palladium-olefin coordination.   |
| UV-Vis (THF/ $\text{H}_2\text{O}$ )     | Exhibits a high absorption in the visible range with a $\lambda_{\text{max}}$ around 528 nm in THF/ $\text{H}_2\text{O}$ mixtures.[8]  |

## Synthesis

The synthesis of  $\text{Pd}_2(\text{dba})_3$  was first reported in 1970 and typically involves the reduction of a palladium(II) salt in the presence of dibenzylideneacetone.[1][2]

## General Experimental Protocol: Synthesis from Sodium Tetrachloropalladate

This protocol provides a general representation of the synthesis of  $\text{Pd}_2(\text{dba})_3$ .

Materials:

- Sodium tetrachloropalladate(II) ( $\text{Na}_2\text{PdCl}_4$ )
- Dibenzylideneacetone (dba)

- Sodium acetate

- Methanol

- Acetone

Procedure:

- In a round-bottom flask, dissolve sodium tetrachloropalladate(II) in methanol.
- In a separate flask, dissolve dibenzylideneacetone and sodium acetate in methanol.
- Slowly add the palladium solution to the dibenzylideneacetone solution with stirring. A dark purple precipitate of  $\text{Pd}_2(\text{dba})_3$  will form.[6]
- Stir the mixture at room temperature for a specified time.
- Collect the precipitate by filtration.
- Wash the solid with methanol and then with water.[6]
- Dry the product under vacuum.

## Applications in Organic Synthesis

$\text{Pd}_2(\text{dba})_3$  is a versatile catalyst precursor for a wide array of palladium-catalyzed cross-coupling reactions.[2] Some of the most prominent applications are detailed below.

### Suzuki-Miyaura Coupling

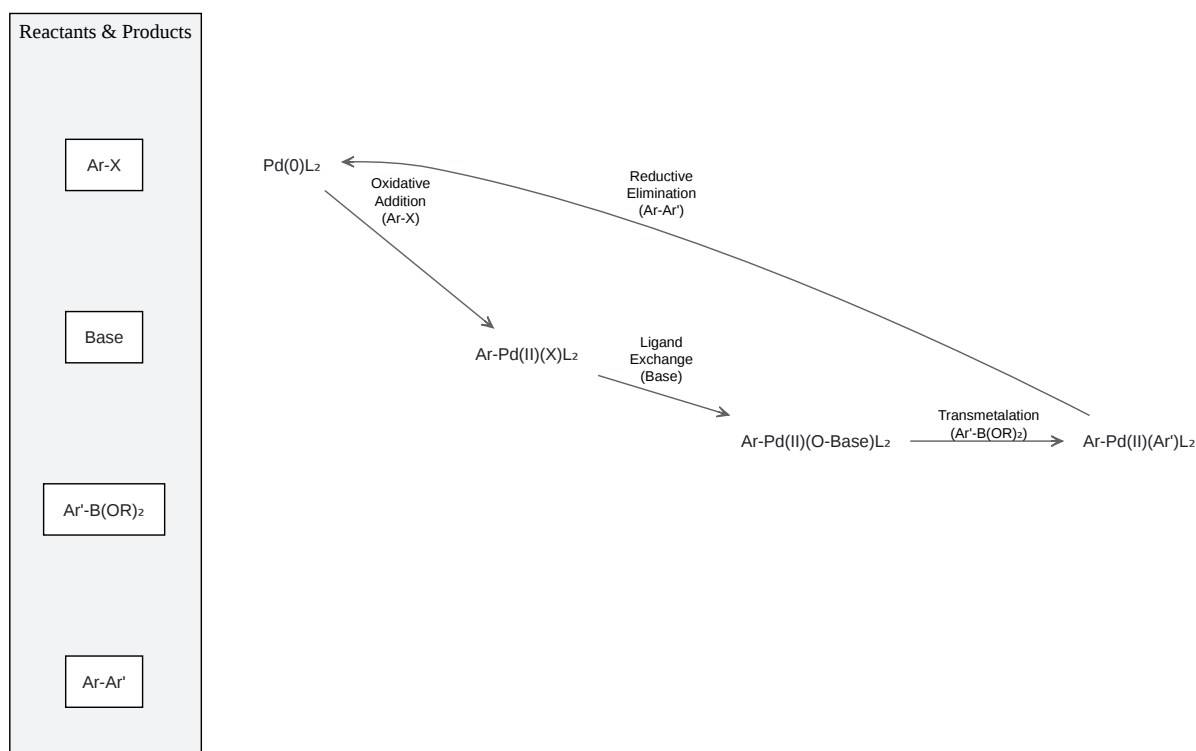
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.

Typical Experimental Protocol:

- In a reaction vessel, combine the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base (e.g.,  $\text{K}_3\text{PO}_4$ ,  $\text{Cs}_2\text{CO}_3$ , 2.0-3.0 equiv).
- Add the solvent (e.g., dioxane, toluene, DMF).

- Purge the vessel with an inert gas (e.g., argon or nitrogen).
- In a separate vial, prepare a stock solution of the catalyst by dissolving  $\text{Pd}_2(\text{dba})_3$  (e.g., 1.5 mol%) and a suitable phosphine ligand (e.g.,  $\text{P}(\text{t-Bu})_3$ , SPhos, 3-6 mol%) in the reaction solvent.<sup>[9]</sup>
- Add the catalyst solution to the reaction vessel.
- Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).<sup>[9]</sup>
- Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
- Upon completion, cool the reaction to room temperature.
- Perform an aqueous workup to remove inorganic salts.
- Extract the product with an organic solvent.
- Dry the organic layer, concentrate, and purify the product by a suitable method (e.g., column chromatography).<sup>[6][9]</sup>

Catalytic Cycle for Suzuki-Miyaura Coupling:



[Click to download full resolution via product page](#)

Catalytic cycle of the Suzuki-Miyaura reaction.

## Heck-Mizoroki Reaction

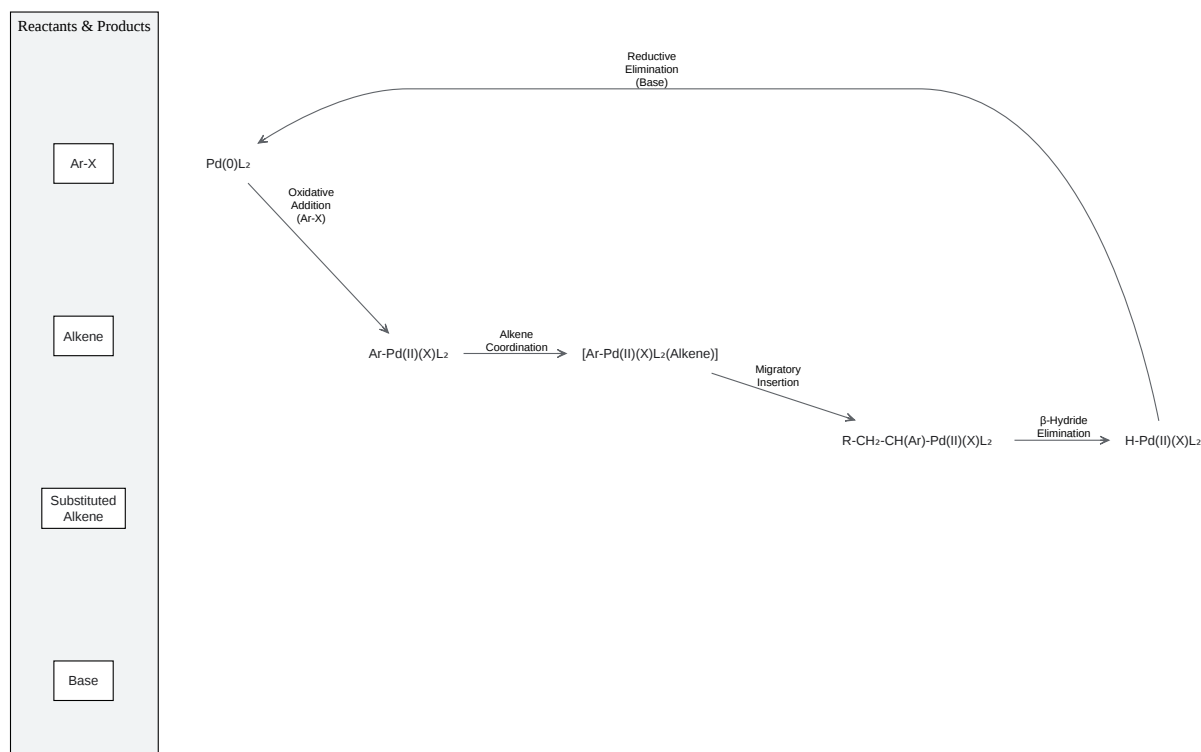
The Heck-Mizoroki reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene.[10]

Typical Experimental Protocol:

- To a reaction vessel, add the aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), and a base (e.g., Et<sub>3</sub>N, NaOAc, 1.2-2.0 equiv).
- Add the solvent (e.g., DMF, NMP, toluene).
- Purge the vessel with an inert gas.

- Add  $\text{Pd}_2(\text{dba})_3$  (e.g., 1-2 mol%) and a phosphine ligand (e.g.,  $\text{PPh}_3$ ,  $\text{P}(\text{o-tol})_3$ , 2-4 mol%).
- Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).
- Monitor the reaction progress.
- Upon completion, cool the reaction to room temperature.
- Perform an aqueous workup.
- Extract the product with an organic solvent, dry, concentrate, and purify.[6]

Catalytic Cycle for Heck-Mizoroki Reaction:



[Click to download full resolution via product page](#)

Catalytic cycle of the Heck-Mizoroki reaction.

## Buchwald-Hartwig Amination

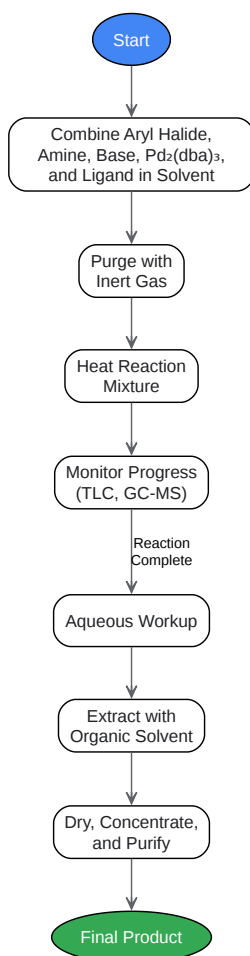
The Buchwald-Hartwig amination is a chemical reaction used for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates.<sup>[11]</sup>

Typical Experimental Protocol:

- An oven-dried Schlenk flask is charged with  $\text{Pd}_2(\text{dba})_3$  (e.g., 1 mol %), a phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu,  $\text{K}_2\text{CO}_3$ , 1.2-2.0 equiv).
- The aryl halide (1.0 equiv) and the amine (1.1-1.2 equiv) are added.
- The flask is evacuated and backfilled with an inert gas several times.
- The solvent (e.g., toluene, dioxane) is added via syringe.
- The reaction mixture is heated with stirring at the desired temperature (typically 80-110 °C) until the starting material is consumed.
- After cooling to room temperature, the reaction is quenched with water.
- The product is extracted with an organic solvent, and the combined organic layers are dried, concentrated, and purified.<sup>[12]</sup>

Experimental Workflow for Buchwald-Hartwig Amination:





[Click to download full resolution via product page](#)

General workflow for a Buchwald-Hartwig amination reaction.

## Safety and Handling

Tris(dibenzylideneacetone)dipalladium(0) is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[6] It is advisable to store the compound in a cool, dry, and dark place. For long-term storage, refrigeration is recommended. Personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.

## Conclusion

Tris(dibenzylideneacetone)dipalladium(0) is an indispensable catalyst precursor in modern organic synthesis, enabling the efficient construction of complex molecules through a variety of cross-coupling reactions. Its versatility and commercial availability have solidified its role as a critical tool for researchers and professionals in the fields of drug discovery and materials science. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for its successful application in the laboratory.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 3. [rsc.org](https://rsc.org) [[rsc.org](https://rsc.org)]
- 4. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 5. Tris(dibenzylideneacetone)dipalladium(0), Pd 21.5% min 1 g | Request for Quote [[thermofisher.com](https://thermofisher.com)]
- 6. [benchchem.com](https://benchchem.com) [[benchchem.com](https://benchchem.com)]
- 7. The elusive structure of Pd<sub>2</sub>(dba)<sub>3</sub>. Examination by isotopic labeling, NMR spectroscopy, and X-ray diffraction analysis: synthesis and characterization of Pd<sub>2</sub>(dba-Z)<sub>3</sub> complexes - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 9. [benchchem.com](https://benchchem.com) [[benchchem.com](https://benchchem.com)]
- 10. Heck reaction - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 11. Preparation of Sec and Tert Amines - Wordpress [[reagents.acsgcpr.org](https://reagents.acsgcpr.org)]
- 12. Tris(dibenzylideneacetone)dipalladium(0) | 51364-51-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [[tcichemicals.com](https://tcichemicals.com)]

- To cite this document: BenchChem. [CAS number 13933-32-9 properties and uses]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079890#cas-number-13933-32-9-properties-and-uses]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)